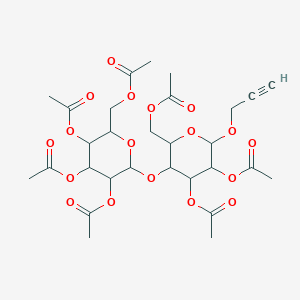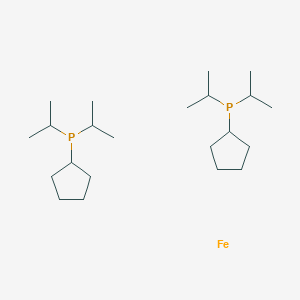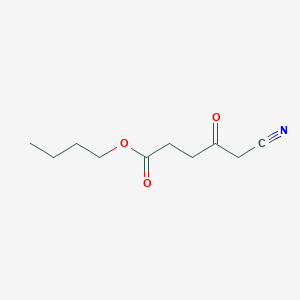
Butyl 5-cyano-4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 5-cyano-4-oxopentanoate is an organic compound with the molecular formula C10H15NO3. It is a derivative of pentanoic acid, featuring a butyl ester group, a cyano group, and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 5-cyano-4-oxopentanoate typically involves the cyanoacetylation of butyl 4-oxopentanoate. One common method includes the reaction of butyl 4-oxopentanoate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Butyl 5-cyano-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to butyl 5-cyano-4-hydroxypentanoate.
Reduction: Reduction can yield butyl 5-cyano-4-hydroxypentanoate.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 5-cyano-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 5-cyano-4-oxopentanoate involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as succinate dehydrogenase by binding to the active site, disrupting the enzyme’s function and affecting cellular respiration . The cyano group plays a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-oxopentanoate: Lacks the cyano group, making it less reactive in certain chemical reactions.
Ethyl 5-cyano-4-oxopentanoate: Similar structure but with an ethyl ester group instead of a butyl ester group.
Methyl 5-cyano-4-oxopentanoate: Similar structure but with a methyl ester group.
Uniqueness
Butyl 5-cyano-4-oxopentanoate is unique due to the presence of both a cyano group and a butyl ester group, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
butyl 5-cyano-4-oxopentanoate |
InChI |
InChI=1S/C10H15NO3/c1-2-3-8-14-10(13)5-4-9(12)6-7-11/h2-6,8H2,1H3 |
InChI Key |
FZRNOZSHVWQIEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


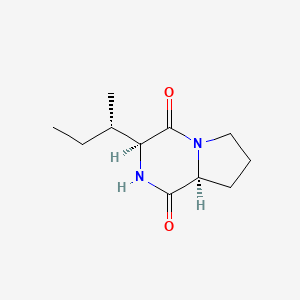


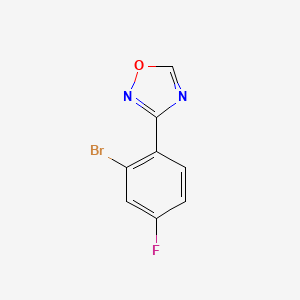
![N-[(2,5-Dimethylphenyl)methylidene]hydroxylamine](/img/structure/B12439211.png)
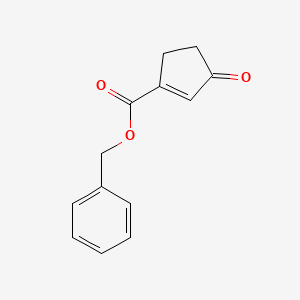


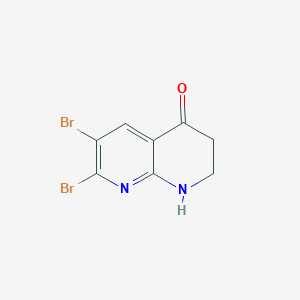
![1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone](/img/structure/B12439249.png)
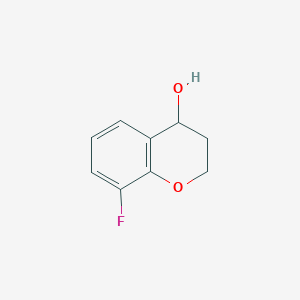
![2-[2-chloro-5-(methoxymethoxy)pyridin-4-yl]-N,N-dimethylethenamine](/img/structure/B12439257.png)
